Amphotericin B deoxycholate is a polyene antifungal agent that has been a cornerstone in the treatment of systemic fungal infections since its discovery. Isolated from Streptomyces nodosus in 1955, it is characterized by its unique structure, which includes a hydrophilic polyhydroxyl chain and a lipophilic polyene hydrocarbon chain. This amphoteric nature contributes to its solubility challenges and therapeutic efficacy against various fungi, particularly those containing ergosterol in their membranes .
The compound is derived from the fermentation of the bacterium Streptomyces nodosus. It is typically formulated as a colloidal suspension with sodium deoxycholate as the solubilizing agent, which enhances its bioavailability and stability in aqueous solutions . The classic formulation, known as Fungizone™, has been used since 1960 and remains widely utilized in clinical settings despite the emergence of newer formulations with improved safety profiles .
The synthesis of Amphotericin B deoxycholate involves complex fermentation processes followed by purification steps. The initial production is achieved through the cultivation of Streptomyces nodosus, where the fermentation broth is harvested and subjected to extraction and purification techniques.
Technical Details:
Amphotericin B deoxycholate consists of a large macrolide ring with multiple hydroxyl groups and a series of conjugated double bonds that contribute to its antifungal activity. The structure can be represented as follows:
The compound exhibits significant structural complexity due to its long hydrocarbon tail and multiple functional groups, which influence both its solubility and biological activity .
Amphotericin B deoxycholate undergoes various chemical reactions, particularly in its interactions with sterols in fungal membranes. Its primary reaction mechanism involves forming pores or channels within the membrane, leading to ion leakage and cell death.
Technical Details:
The mechanism of action for Amphotericin B deoxycholate primarily involves:
Studies have shown that Amphotericin B can form pores that allow ions to pass freely across the membrane, resulting in cell lysis at therapeutic concentrations .
Relevant data indicates that formulations can vary significantly in terms of stability and efficacy depending on their preparation methods .
Amphotericin B deoxycholate remains a critical therapeutic agent for treating invasive fungal infections such as:
Despite the development of lipid formulations that reduce nephrotoxicity, conventional Amphotericin B deoxycholate is still considered the "gold standard" for antifungal therapy due to its broad spectrum of activity against pathogenic fungi .
The discovery of amphotericin B (AmB) represents a landmark achievement in antimicrobial drug discovery. In 1953, researchers from the Squibb Institute for Medical Research isolated a soil-derived actinomycete strain (designated M-4575) from the Orinoco River basin in Venezuela. This strain was subsequently identified as Streptomyces nodosus and found to produce two novel antifungal compounds in its fermentation broth [1] [6]. The compounds exhibited amphoteric properties (capable of reacting as both acid and base), leading researchers to name them amphotericin A and amphotericin B [3] [8]. Initial characterization revealed that amphotericin A was a tetraene with activity similar to the recently discovered nystatin, while amphotericin B was a heptaene demonstrating significantly superior antifungal activity [6].
Early isolation efforts faced substantial challenges due to the compound's intrinsic properties. Amphotericin B possessed extremely poor water solubility and was chemically unstable in acidic conditions, light, and at elevated temperatures [2]. Initial purification methods involved complex extraction and precipitation techniques from the fermentation broth. The molecule was identified as a macrolide polyene antibiotic, characterized by a 38-membered macrolactone ring containing seven conjugated double bonds (heptaene structure), a polyhydroxylated chain, and a mycosamine sugar moiety [1] [6]. This amphipathic structure conferred both hydrophobic and hydrophilic regions but contributed to its insolubility in aqueous media [10].
Initial in vivo testing in mouse models infected with systemic fungal pathogens demonstrated remarkable efficacy, generating significant scientific interest [6]. However, translating this success to humans proved difficult due to the lack of a suitable formulation for systemic administration. Early attempts at oral administration in humans failed to achieve therapeutic blood concentrations, necessitating the development of a novel delivery strategy [6] [8]. This challenge led directly to the pivotal innovation of complexing amphotericin B with sodium deoxycholate, enabling intravenous administration and paving the way for clinical use [1].
Table 1: Key Events in the Discovery and Early Development of Amphotericin B
Year | Event | Significance |
---|---|---|
1953 | Isolation of Streptomyces nodosus (M-4575) from Venezuelan soil | Source organism producing amphotericins A and B discovered |
1955-1956 | Characterization and naming of amphotericin B | Identification of a heptaene macrolide with superior antifungal properties |
Late 1950s | Development of deoxycholate micellar suspension | Enabled intravenous administration by solubilizing amphotericin B |
1959 | Commercial availability as Fungizone® (Bristol-Myers Squibb) | First systemic antifungal polyene introduced into clinical practice |
The conventional formulation of amphotericin B as a micellar suspension with sodium deoxycholate (marketed as Fungizone®) represented the first solution enabling systemic therapy. Sodium deoxycholate, a bile salt derivative, acted as a solubilizing agent, forming micellar structures in aqueous solutions where amphotericin B was incorporated into the hydrophobic core [1] [4]. While this formulation revolutionized the treatment of life-threatening systemic mycoses, its use was associated with significant limitations, most notably dose-limiting nephrotoxicity and frequent acute infusion-related reactions (e.g., fever, chills, rigors) [1] [5]. These toxicities were intrinsically linked to the mechanism of action – while amphotericin B binds preferentially to ergosterol in fungal membranes, it also interacts with cholesterol in mammalian cell membranes, particularly renal tubular cells and erythrocytes [2] [6]. Furthermore, the deoxycholate micelles could disassociate in circulation, releasing amphotericin B monomers and aggregates that contributed to toxicity [1].
To overcome these limitations, significant research efforts focused on developing lipid-based formulations designed to alter the pharmacokinetic profile and reduce host toxicity. Three major lipid-associated formulations emerged, each with distinct physicochemical characteristics:
Amphotericin B Lipid Complex (ABLC - Abelcet®): Developed in the late 1980s/early 1990s, ABLC consists of amphotericin B complexed with two phospholipids, dimyristoyl phosphatidylcholine (DMPC) and dimyristoyl phosphatidylglycerol (DMPG), in a 1:1 drug-to-lipid molar ratio. These components self-assemble into large, ribbon-like structures (approximately 1.6-11 µm in size). The large size promotes rapid uptake by the reticuloendothelial system (RES), targeting the drug to organs like the liver, spleen, and lungs [1] [5].
Amphotericin B Colloidal Dispersion (ABCD - Amphotec®): This formulation involved amphotericin B complexed with sodium cholesteryl sulfate in a 1:1 ratio, forming disk-shaped colloidal dispersions (~115-140 nm in diameter). The complex structure consists of tetramers of amphotericin B and cholesteryl sulfate aggregated into larger disks. While developed to reduce nephrotoxicity, ABCD was associated with a high incidence of infusion-related reactions and was discontinued in 2011 [1] [5].
Liposomal Amphotericin B (L-AMB - AmBisome®): Represents the most advanced lipid formulation. L-AMB consists of small (~60-80 nm), spherical, unilamellar liposomes composed of hydrogenated soy phosphatidylcholine (HSPC), distearoyl phosphatidylglycerol (DSPG), cholesterol, and amphotericin B. The drug is intercalated within the phospholipid bilayers of the liposomes. This structure provides the highest degree of encapsulation, resulting in prolonged circulation time, reduced release of free drug, and consequently, the most favorable toxicity profile among lipid formulations, particularly regarding reduced nephrotoxicity and fewer severe infusion reactions [1] [5] [7].
The primary mechanistic advantage of lipid formulations lies in their ability to act as a targeted drug delivery system. They exploit the natural tropism of lipid particles and the pathophysiology of fungal infections. Lipid carriers are preferentially taken up by phagocytic cells of the RES. As many fungal pathogens reside within or are phagocytosed by macrophages, this delivers high drug concentrations to the site of infection. Furthermore, during invasive fungal infections, lipid carriers can extravasate at sites of inflammation and infection, where endothelial permeability is increased. Crucially, these formulations deliver amphotericin B predominantly in a lipid-associated state, reducing the concentration of free, unbound drug in circulation that is available to interact with human renal tubules and erythrocytes, thereby mitigating toxicity [1] [5] [9].
Table 2: Characteristics of Major Lipid-Based Amphotericin B Formulations
Formulation (Brand Name) | Lipid Components | Structure | Approximate Particle Size | Key Pharmacokinetic Feature |
---|---|---|---|---|
Amphotericin B Lipid Complex (ABLC - Abelcet®) | Dimyristoyl phosphatidylcholine (DMPC), Dimyristoyl phosphatidylglycerol (DMPG) | Ribbon-like complexes | 1.6 - 11 µm | Rapid RES uptake; High concentrations in liver, spleen, lungs |
Amphotericin B Colloidal Dispersion (ABCD - Amphotec®) (Discontinued) | Sodium cholesteryl sulfate | Disk-shaped colloidal dispersions | 115 - 140 nm | High plasma peak concentration; Significant infusion reactions |
Liposomal Amphotericin B (L-AMB - AmBisome®) | Hydrogenated soy phosphatidylcholine (HSPC), Distearoyl phosphatidylglycerol (DSPG), Cholesterol | Small unilamellar vesicles (Liposomes) | 60 - 80 nm | Prolonged circulation; Highest plasma levels; Reduced RES uptake |
More recent innovations focus on overcoming the need for intravenous administration entirely. Research is actively exploring nanoparticulate systems (solid lipid nanoparticles, polymeric nanoparticles, cochleates), self-emulsifying drug delivery systems (SEDDS), and lipid nanocrystals for the oral delivery of amphotericin B. These approaches aim to enhance solubility, protect the drug from degradation in the gastrointestinal tract, and improve absorption, potentially revolutionizing access in resource-limited settings [2] [3]. An oral lipid nanocrystal formulation (MAT2203, Matinas BioPharma) has shown promise in clinical trials, including a successful Phase 2 study for cryptococcal meningitis [3].
The regulatory journey of amphotericin B formulations reflects their evolving therapeutic profile and clinical importance. Amphotericin B deoxycholate (Fungizone®) was the first to market, receiving FDA approval in 1959 based on non-comparative clinical data demonstrating efficacy against severe systemic fungal infections [1] [4]. It remained the sole formulation for decades, becoming the clinical gold standard despite its toxicity profile, largely due to its broad spectrum, fungicidal activity, and low resistance rates [1] [6].
The development and regulatory approval of lipid formulations were primarily driven by the need to reduce the nephrotoxicity associated with the deoxycholate complex. Approval pathways for these newer formulations were largely based on clinical trials demonstrating comparable efficacy to conventional AmB in patients with documented infections refractory to or intolerant of the deoxycholate formulation, coupled with significantly improved safety profiles, particularly reduced nephrotoxicity:
Global adoption patterns of the different formulations have been heavily influenced by cost considerations, disease epidemiology, and guideline recommendations. Conventional amphotericin B deoxycholate remains widely used, particularly in resource-limited settings, due to its low cost [1] [9]. Lipid formulations, particularly L-AMB, are recognized as the standard of care in specific high-risk patient populations (e.g., bone marrow transplant recipients, patients with pre-existing renal impairment) and for specific infections (e.g., mucormycosis, cryptococcal meningitis induction therapy in HIV) where their improved safety profile justifies the higher cost [4] [9]. Their adoption was significantly boosted by inclusion in major treatment guidelines (e.g., Infectious Diseases Society of America - IDSA, European Confederation of Medical Mycology - ECMM).
A critical milestone for global access, particularly for visceral leishmaniasis (VL), was the inclusion of liposomal amphotericin B (AmBisome®) on the WHO Model List of Essential Medicines in 2013 [9]. This reflected overwhelming evidence of its high efficacy and safety for VL treatment, especially in South Asia. Large-scale programs by organizations like Médecins Sans Frontières (MSF) demonstrated the feasibility of using L-AMB even at the primary healthcare level, treating over 8000 VL patients in South Asia with cure rates >95% [9]. While generic versions of conventional amphotericin B deoxycholate became available, the high cost of branded lipid formulations (especially L-AMB) initially limited their use in endemic regions for diseases like VL. Negotiated price reductions and the development of generic liposomal amphotericin B products are ongoing efforts to improve global access [9]. Regulatory pathways for proving bioequivalence for complex generics like liposomal products remain a challenge but are crucial for wider adoption [9].
Table 3: Key Regulatory Milestones for Amphotericin B Formulations
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7